3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
Brand Name: Vulcanchem
CAS No.: 130226-18-5
VCID: VC21146243
InChI: InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3
SMILES: CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

CAS No.: 130226-18-5

Cat. No.: VC21146243

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile - 130226-18-5

Specification

CAS No. 130226-18-5
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Standard InChI InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3
Standard InChI Key NTPDIYPZAUXUOM-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N
Canonical SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Structural Overview

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile contains a substituted benzonitrile core connected to an isoxazole moiety through a propoxy linker. The benzene ring contains two methyl groups at positions 3 and 5, while the 4-position connects to the propoxy chain. The isoxazole ring contains a methyl group at position 3 .

The compound features the following key structural components:

  • A benzonitrile core with two methyl substituents

  • A propoxy linker (-OCH2CH2CH2-)

  • A 3-methylisoxazole unit

  • A cyano group (-C≡N) attached to the benzene ring

Molecular Representation

The compound can be represented through various chemical notations as outlined in Table 1.

Table 1: Molecular Representations of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

Representation TypeNotation
SMILESCC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N
Alternative SMILESCc1cc(CCCOc2c(C)cc(cc2C)C#N)on1
InChIInChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3
InChIKeyNTPDIYPZAUXUOM-UHFFFAOYSA-N

Nomenclature and Identification

Primary Identifiers

The compound is cataloged with several identifiers in chemical databases and commercial repositories, as detailed in Table 2.

Table 2: Primary Identifiers for 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

Identifier TypeValue
CAS Number130226-18-5
PubChem CID14981815
ChEMBL IDCHEMBL5023385
DSSTox Substance IDDTXSID50566464
WikidataQ82452081

Chemical Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogs:

  • 3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

  • 3,5-Dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]-benzonitrile

  • 3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile

  • Win 61834

The variety of nomenclature highlights the compound's representation across different chemical naming conventions and database systems.

Physical and Chemical Properties

Fundamental Properties

The compound possesses several key physical and chemical properties that define its behavior and potential applications, as summarized in Table 3.

Table 3: Physical and Chemical Properties of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

PropertyValue
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Exact Mass270.136827821 Da
Physical StateNot specified in available data
ColorNot specified in available data
OdorNot specified in available data

Computed Chemical Properties

Additional computed properties provide insight into the compound's potential behavior in biological systems and chemical reactions, as shown in Table 4.

Table 4: Computed Chemical Properties

PropertyValue
XLogP3-AA3.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

The XLogP3-AA value of 3.5 suggests moderate lipophilicity, indicating potential membrane permeability. The absence of hydrogen bond donors combined with 4 hydrogen bond acceptors provides information about the compound's potential for intermolecular interactions.

SupplierCatalog NumberFormat
LGC StandardsTRC-D474980Neat
Angel PharmatechAG-B06981Not specified

Structural Relationships and Classification

Functional Group Analysis

The compound contains several key functional groups that define its chemical behavior:

Structural Classification

Based on its structural features, 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile can be classified as:

  • A substituted benzonitrile derivative

  • An isoxazole-containing compound

  • An aryl ether

  • A heterocyclic organic compound

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